molecular formula C16H18O2 B8454561 1,4-Butanediol, 2,2-diphenyl- CAS No. 69177-61-3

1,4-Butanediol, 2,2-diphenyl-

Cat. No.: B8454561
CAS No.: 69177-61-3
M. Wt: 242.31 g/mol
InChI Key: IFPCJRNQKJORGI-UHFFFAOYSA-N
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Description

1,4-Butanediol (1,4-BDO), a linear aliphatic diol (C₄H₁₀O₂), is a versatile industrial chemical widely used in polymer synthesis, pharmaceuticals, and specialty materials. It serves as a precursor for polybutylene terephthalate (PBT), polyurethanes (PU), and γ-aminobutyric acid (GABA) analogs like γ-hydroxybutyrate (GHB) . Industrially, 1,4-BDO is synthesized via catalytic hydrogenation of maleic anhydride or through bio-based routes using renewable feedstocks like sugars . Its bifunctional hydroxyl groups enable crosslinking in polyesters and polyurethanes, contributing to high mechanical strength and thermal stability in derived materials .

This article focuses on 1,4-BDO and its comparison with structurally or functionally similar diols.

Q & A

Q. Basic: What are the key physicochemical properties of 1,4-butanediol derivatives, and how do they influence experimental design in polymer synthesis?

Methodological Answer:
The hydroxyl group positioning and steric effects (e.g., 2,2-diphenyl substitution) significantly alter properties like solubility, viscosity, and thermal stability. For example, 1,4-butanediol derivatives exhibit high polarity due to dual hydroxyl groups, enabling hydrogen bonding in polymer matrices. Experimental characterization should include:

  • Density and ultrasonic velocity measurements to assess intermolecular interactions in binary mixtures (e.g., with cresols) .
  • Thermogravimetric analysis (TGA) to determine thermal degradation thresholds, critical for high-temperature polymer applications .
  • Solubility parameter calculations using Hansen solubility spheres to optimize solvent selection for polymerization reactions .

Q. Basic: How do synthetic routes for 1,4-butanediol derivatives compare in yield and scalability under varying catalytic conditions?

Methodological Answer:

  • Chemical Synthesis (Reppe Process): Traditional acetylene-based methods require high-pressure conditions and palladium catalysts, achieving ~85% yield but with safety risks due to acetylene handling .
  • Bio-Based Production: Engineered E. coli strains with modified succinate pathways (e.g., sucABCD overexpression) achieve 65-70% yield via metabolic flux redirection but face challenges in NADH/ATP balancing .
  • Comparative Analysis: Use gas chromatography (GC) with flame ionization detection (FID) to quantify intermediates and optimize catalytic selectivity for diphenyl-substituted derivatives .

Q. Advanced: How can contradictions in reported electrochemical oxidation reactivities of butanediol isomers be resolved?

Methodological Answer:
Contradictions arise from hydroxyl group proximity and reaction pathways. For example:

  • Vicinal vs. Terminal Hydroxyl Groups: DFT calculations show vicinal diols (e.g., 1,2-butanediol) have lower C–C cleavage energy barriers (1.633 eV) compared to 1,4-butanediol (3.393 eV) due to stabilized carbonyl intermediates .
  • Experimental Validation: Use cyclic voltammetry (CV) with Pt/C electrodes in 0.1 M H2SO4 to compare oxidation currents. For 1,4-butanediol derivatives, steric hindrance from diphenyl groups may suppress dehydrogenation kinetics, requiring alternative catalysts (e.g., Au-Pd alloys) .

Q. Advanced: What strategies address yield limitations in microbial 1,4-butanediol production for structurally complex derivatives?

Methodological Answer:

  • Metabolic Engineering:
    • Overexpress cat1 (4-hydroxybutyrate dehydrogenase) and bdh (butanediol dehydrogenase) to enhance flux toward 1,4-BDO .
    • Use CRISPRi to suppress competing pathways (e.g., acetate formation) in Clostridium strains .
  • Fermentation Optimization:
    • Two-stage pH control (pH 6.5 for growth, pH 7.0 for production) improves titers by 40% in fed-batch reactors .
    • Add phenylacetyl-CoA precursors to facilitate diphenyl substitution in engineered pathways .

Q. Advanced: How can cross-reactivity challenges in detecting trace 1,4-butanediol derivatives in biological matrices be mitigated?

Methodological Answer:

  • Sample Preparation:
    • Liquid-liquid extraction (LLE) with dichloromethane:isopropanol (3:1) minimizes matrix interference in plasma or tissue homogenates .
  • Analytical Techniques:
    • GC-MS: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility and specificity for diphenyl-substituted analogs .
    • HPLC-UV: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile:water (45:55) to resolve 1,4-BDO from structurally similar diols (e.g., 1,3-butanediol) .

Q. Advanced: What computational models predict solvent interactions for 1,4-butanediol derivatives in non-aqueous systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Calculate excess thermodynamic parameters (e.g., πi<sup>E</sup>, Vf<sup>E</sup>) for binary mixtures (e.g., 1,4-BDO + o-cresol) to model hydrogen bonding and free volume effects .
    • Use COSMO-RS to predict activity coefficients and phase behavior in polymer blends .
  • Experimental Validation: Compare simulated data with ultrasonic velocity and density measurements at 298–323 K .

Q. Advanced: How do regulatory constraints on 1,4-butanediol analogs impact pharmacological research?

Methodological Answer:

  • Controlled Substance Analogues:
    • Derivatives metabolized to GHB (e.g., 1,4-BDO) require DEA Schedule I compliance in preclinical studies. Use LC-MS/MS to quantify GHB conversion rates in hepatic microsomes .
  • Ethical Protocols:
    • Submit Institutional Animal Care and Use Committee (IACUC) proposals detailing neurotoxicity screening (e.g., rotorod tests for motor impairment) for diphenyl-substituted derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-BDO vs. 1,3-Butanediol (1,3-BDO)

  • Structural Differences : 1,3-BDO has hydroxyl groups at positions 1 and 3, creating a shorter spacing between functional groups compared to 1,4-BDO.
  • Polymer Performance :
    • In thermoplastic polyurethane (TPU) synthesis, replacing 1,4-BDO with 1,3-BDO as a chain extender produces materials with higher transparency and viscosity but reduced crystallinity .
    • 1,3-BDO-derived TPUs exhibit lower melting temperatures (Tm) due to disrupted symmetry in polymer chains.
  • Applications : 1,3-BDO is less common in high-performance polymers but is explored in flexible elastomers and adhesives.

1,4-BDO vs. 2,3-Butanediol (2,3-BDO)

  • Structural Differences : 2,3-BDO has adjacent hydroxyl groups, enabling unique stereochemical interactions.
  • Enzymatic Copolymerization :
    • In poly(butylene succinate) (PBS) copolymers, 2,3-BDO introduces kinks in the polymer backbone, reducing crystallinity and enhancing biodegradability compared to 1,4-BDO-based PBS .
    • Enzymatic synthesis of PBS copolymers (CALB-catalyzed) with 2,3-BDO yields materials with lower Tm (≈85°C vs. 115°C for 1,4-BDO-PBS) .
  • Market Viability : 2,3-BDO is less industrially established but gains traction in bio-based polymers due to renewable production routes.

1,4-BDO vs. 1,5-Pentanediol (1,5-PDO)

  • Chain Length and Flexibility : The additional methylene group in 1,5-PDO increases polymer flexibility.
  • Performance in Polyesters :
    • Polyesters derived from 1,5-PDO show superior impact resistance and UV stability compared to 1,4-BDO-based analogs, making them suitable for outdoor applications .
    • However, 1,5-PDO-based materials often exhibit lower thermal stability (Tg ≈ -30°C vs. -10°C for 1,4-BDO-PBS) .
  • Substitution Trends : 1,5-PDO is increasingly used in automotive and textile sectors as a bio-based alternative to 1,4-BDO .

Data Tables

Table 1: Key Properties of 1,4-BDO and Comparable Diols

Property 1,4-BDO 1,3-BDO 2,3-BDO 1,5-PDO
Molecular Formula C₄H₁₀O₂ C₄H₁₀O₂ C₄H₁₀O₂ C₅H₁₂O₂
Melting Point (°C) 20.1 -50 23–25 -18
Boiling Point (°C) 230 207 179–182 242
Key Polymer Application PBT, TPU, PBS Flexible TPU Biodegradable PBS UV-resistant PU
Bio-based Availability High (sugar fermentation) Limited Emerging Moderate

Research Findings and Industrial Trends

  • Bio-Based 1,4-BDO Market Growth : The bio-based 1,4-BDO market is projected to reach $288.2 million by 2027, driven by demand in automotive (PBT components) and electronics sectors .
  • Substitution Challenges : Alternatives like 1,5-PDO and 2,3-BDO compete with 1,4-BDO in niche applications but lack its broad industrial adoption due to scalability issues .

Properties

CAS No.

69177-61-3

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2,2-diphenylbutane-1,4-diol

InChI

InChI=1S/C16H18O2/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2

InChI Key

IFPCJRNQKJORGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCO)(CO)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In anhydrous THF (80 ml) was dissolved α,α-diphenyl-γ-butyrolactone (7 g) followed by addition of lithium aluminum hydride (1 g) with ice-cooling, and the mixture was stirred under the same conditions for 3 hours. Then, under ice-cooling, a saturated aqueous solution of Rochelle salt was added dropwise to precipitate the aluminum and other inorganic matter. The supernatant was taken by decantation, dried and concentrated under reduced pressure. The residue was recrystallized from isopropyl ether to provide 2,2-diphenyl-1,4-butanediol (7 g).
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7 g
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